1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a fluorophenyl group, a pyrazolyl group, and a pyridinyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyridine ring: The pyrazole derivative can be further reacted with pyridine derivatives under suitable conditions.
Introduction of the fluorophenyl group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Research: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- 1-(4-bromophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea may confer unique properties, such as increased metabolic stability or specific binding affinity to biological targets, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-16(6-7-21-23)13-8-12(9-19-11-13)10-20-17(24)22-15-4-2-14(18)3-5-15/h2-9,11H,10H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSVSZSZHWCTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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